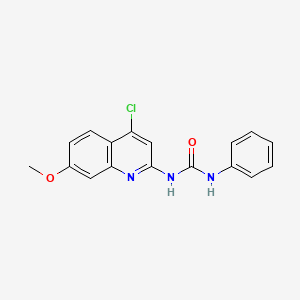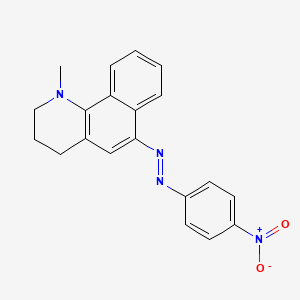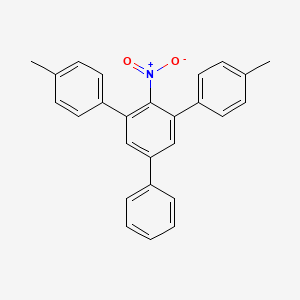
3,5-Bis(P-tolyl)-4-nitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(P-tolyl)-4-nitrobiphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two p-tolyl groups and a nitro group attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(P-tolyl)-4-nitrobiphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(P-tolyl)-4-nitrobiphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include amino derivatives, quinones, and various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(P-tolyl)-4-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 3,5-Bis(P-tolyl)-4-nitrobiphenyl involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: Known for their use in catalysis and organic synthesis.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3,5-Bis(P-tolyl)-4-nitrobiphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
102949-26-8 |
|---|---|
Molekularformel |
C26H21NO2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
1,3-bis(4-methylphenyl)-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C26H21NO2/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26(24)27(28)29)22-14-10-19(2)11-15-22/h3-17H,1-2H3 |
InChI-Schlüssel |
NKPSJHUHKXJFIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2[N+](=O)[O-])C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)


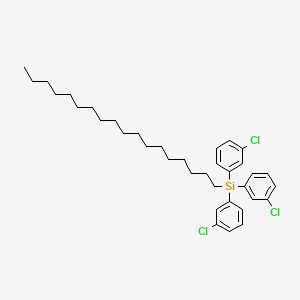
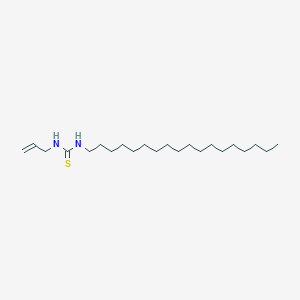


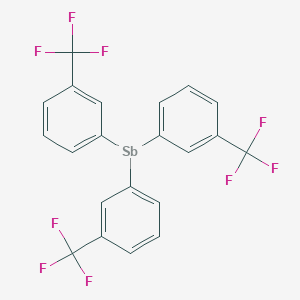
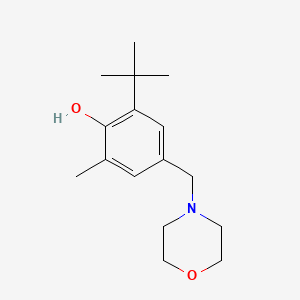
![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

